The compound is classified as a spirocyclic heterocycle, specifically a dioxaspiro compound due to the presence of two oxygen atoms in its structure. It is also categorized under carboxylic acids due to the presence of a carboxyl group (-COOH). The molecular formula for this compound is , with a molecular weight of approximately 215.25 g/mol.
The synthesis of (R)-1,4-dioxa-8-azaspiro[4.5]decane-7-carboxylic acid typically involves multi-step procedures that may include cyclization reactions, functional group modifications, and the introduction of the carboxylic acid moiety.
The molecular structure of (R)-1,4-dioxa-8-azaspiro[4.5]decane-7-carboxylic acid features a spirocyclic arrangement where two rings share a single atom, contributing to its unique properties.
(R)-1,4-dioxa-8-azaspiro[4.5]decane-7-carboxylic acid can participate in various chemical reactions due to its functional groups.
The mechanism of action for (R)-1,4-dioxa-8-azaspiro[4.5]decane-7-carboxylic acid is primarily related to its interactions with biological targets.
The compound may act as a ligand for specific enzymes or receptors, potentially modulating their activity:
Studies have indicated potential antimicrobial and anticancer activities, suggesting that it may interact with cellular components involved in these processes.
The physical and chemical properties of (R)-1,4-dioxa-8-azaspiro[4.5]decane-7-carboxylic acid contribute significantly to its applications in various fields.
Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are essential for confirming structure and purity.
(R)-1,4-dioxa-8-azaspiro[4.5]decane-7-carboxylic acid has several scientific applications across different fields:
Enantiopure azaspiro[4.5]decane derivatives represent a structurally privileged class of compounds that have revolutionized approaches to complex molecule synthesis. These spirocyclic frameworks feature a unique three-dimensional architecture where two rings share a single carbon atom (spiro carbon), creating molecular rigidity that profoundly influences stereochemical outcomes in reactions. The (R)-1,4-dioxa-8-azaspiro[4.5]decane-7-carboxylic acid (CAS: 1234692-85-3) exemplifies this category, with its chiral center at the C7 position providing a stereochemical template for asymmetric transformations [1] [2]. Its molecular formula (C₈H₁₃NO₄) and weight (187.19 g/mol) position it as a versatile building block for pharmaceutical intermediates [1].
The embedded ketal functionality within the spirocyclic structure enhances stability under diverse reaction conditions, while the carboxylic acid group offers a handle for further derivatization. This dual functionality enables its application in stereoselective syntheses of biologically active compounds, where the constrained geometry directs facial selectivity in cycloadditions and nucleophilic additions [3]. The practical significance of such scaffolds is evidenced in the synthesis of marine alkaloids like halichlorine and pinnaic acid, which contain the 6-azaspiro[4.5]decane core and exhibit potent inhibition of VCAM-1 expression and cytoplasmic phospholipase A₂ [7]. The stereochemical control afforded by enantiopure spirocyclic building blocks enables efficient access to such structurally complex targets with multiple stereogenic centers.
Table 1: Key Structural Features of (R)-1,4-Dioxa-8-azaspiro[4.5]decane-7-carboxylic Acid
Property | Specification | Significance in Synthesis |
---|---|---|
Molecular Formula | C₈H₁₃NO₄ | Balanced molecular weight for drug-like molecules |
Chiral Center | R-configuration at C7 | Dictates stereoselectivity in downstream reactions |
Functional Groups | Carboxylic acid, ketal, tertiary amine | Multifunctional reactivity for diverse derivatization |
Spiro Junction | [4.5] Decane system | Creates structural rigidity and defined 3D orientation |
Purity Specifications | ≥98% (commercially available) | Ensures reproducibility in asymmetric synthesis [2] |
The chiral environment created by the stereogenic center in (R)-1,4-dioxa-8-azaspiro[4.5]decane-7-carboxylic acid directly influences its biological interactions and potential therapeutic applications. The R-configured carboxylic acid derivative exhibits distinct molecular recognition properties compared to its S-enantiomer, particularly in binding to enzymes and receptors that prefer specific three-dimensional orientations [2]. This stereospecificity is critical because biological systems are inherently chiral, with enzymes, receptors, and ion channels displaying differential responses to enantiomers.
The spatial arrangement of functional groups around the rigid spirocyclic scaffold creates defined pharmacophore vectors that can optimize target engagement. For instance, the carboxylic acid moiety positioned in specific spatial orientation can form salt bridges with basic residues in enzyme active sites, while the ketal oxygen atoms may participate in hydrogen bonding networks [6]. This precise three-dimensional display of pharmacophoric elements explains the superior bioactivity observed in enantiomerically pure spirocyclic compounds compared to racemic mixtures. The conformational restraint imposed by the spiro system reduces the entropic penalty upon binding, significantly enhancing binding affinity and selectivity for biological targets [7].
Research on structurally related spirocyclic alkaloids demonstrates how subtle stereochemical variations dramatically influence biological activity. Halichlorine, which features a similar azaspiro[4.5]decane core, exhibits potent inhibition of vascular cell adhesion molecule-1 (VCAM-1) only with the correct absolute configuration at its multiple stereocenters [7]. The stereochemistry at position C17 in halichlorine proved critical for activity, illustrating the general principle that applies to the C7 position in our subject compound. Such structure-activity relationship studies validate the importance of enantiomeric purity in spirocyclic building blocks for drug discovery.
Table 2: Comparative Bioactivity of Spirocyclic Stereoisomers
Compound Class | Stereochemical Feature | Biological Activity | Reference |
---|---|---|---|
Halichlorine | Natural (correct absolute configuration) | Selective VCAM-1 inhibition | [7] |
Halichlorine | Non-natural enantiomer | Significant activity reduction | [7] |
Pinnaic Acid | Correct stereochemistry | Cytoplasmic PLA₂ inhibition (IC₅₀ 0.2 μM) | [7] |
6-Azaspiro[4.5]decane derivatives | Defined stereochemistry | DNA-damaging agents, cytotoxic activity | [3] |
(R)-1,4-Dioxa-8-azaspiro[4.5]decane-7-carboxylic acid | R-configuration at C7 | Enables precise molecular recognition in target binding | [1] [2] |
The strategic incorporation of spirocyclic architectures into synthetic chemistry has evolved significantly since the early recognition of their unique structural and electronic properties. The development of 1,4-dioxa-8-azaspiro[4.5]decane (CAS 177-11-7) as a synthetic precursor represents a crucial milestone, providing a protected form of 4-aminopiperidone with enhanced stability [4] [6]. This compound's physicochemical properties—boiling point (108-111°C at 26 mmHg), density (1.117 g/mL at 20°C), and refractive index (n²⁰/D 1.4819)—made it a practical building block for laboratory and industrial applications [6] [9].
The historical progression toward sophisticated chiral variants like (R)-1,4-dioxa-8-azaspiro[4.5]decane-7-carboxylic acid began with foundational work on stereoselective synthesis in the late 20th century. Seminal contributions include Oppolzer's development of the bornane-10,2-sultam chiral auxiliary for asymmetric induction, which enabled controlled construction of spirocyclic centers [3]. This methodology demonstrated how chiral auxiliaries could dictate the stereochemistry of intramolecular dipolar cycloadditions to form 1-azaspiro[4.5]decane systems with defined configurations.
A transformative advancement emerged from Danishefsky's pioneering total synthesis of halichlorine in 1999, which featured an elegant intramolecular Michael addition strategy to construct the 6-azaspiro[4.5]decane skeleton with precise stereochemical control [7]. This approach exploited the conformational bias of an advanced intermediate to establish the spirocyclic stereogenic center with the desired configuration, validating the strategic importance of such building blocks in complex molecule synthesis. The methodology demonstrated that the stereochemistry of spirocyclic center formation could be controlled by existing stereocenters through substrate-directed diastereoselective reactions.
Parallel developments in oxidative cyclization techniques expanded access to azaspiro[4.5]decane systems from olefinic precursors derived from pipecolic acid [8]. These methods complemented existing approaches and provided alternative routes to functionalized spirocyclic frameworks. The early 2000s witnessed significant refinement in asymmetric catalysis applied to spirocycle formation, with Zhao's enzymatic resolution approach (using Lipase PS) achieving high enantiomeric excess (99.5% ee) in the preparation of key intermediates for halichlorine synthesis [7].
The commercial availability of enantiopure spirocyclic building blocks like (R)-1,4-dioxa-8-azaspiro[4.5]decane-7-carboxylic acid marks the current state of this evolutionary trajectory. Supplied as high-purity materials (≥98%) by specialty chemical manufacturers [1] [2], these compounds now enable streamlined synthesis of complex targets for drug discovery programs. Their storage requirements (typically sealed at 2-8°C) reflect sensitivity considerations, while specialized shipping protocols (cold-chain transportation) ensure integrity during distribution [1]. These practical developments make sophisticated chiral spirocyclic chemistry accessible to the broader scientific community.
Table 3: Evolution of Key Spirocyclic Building Blocks
Time Period | Key Development | Representative Compound | Impact |
---|---|---|---|
Pre-1990s | Basic spirocyclic scaffolds | 1,4-Dioxa-8-azaspiro[4.5]decane (CAS 177-11-7) | Provided stable ketals for piperidone chemistry |
1990s | Chiral auxiliary applications | Bornane-10,2-sultam derivatives | Enabled asymmetric synthesis of spirocycles [3] |
1999 | Complex natural product synthesis | Halichlorine intermediates | Validated biological relevance of azaspiro[4.5]decanes [7] |
Early 2000s | Enzymatic resolution methods | Bicyclolactone intermediates | Achieved high enantiopurity (99.5% ee) [7] |
Present | Commercial chiral building blocks | (R)-1,4-Dioxa-8-azaspiro[4.5]decane-7-carboxylic acid | Democratized access to enantiopure spirocyclic chemistry [1] [2] |
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: 925246-00-0